REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1.Cl[Si:10]([CH3:13])([CH3:12])[CH3:11].[Mg].II.[Cl-].[NH4+]>CCOCC>[CH3:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Si:10]([CH3:13])([CH3:12])[CH3:11])[CH:3]=1 |f:4.5|
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C
|
Name
|
|
Quantity
|
5.84 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 20 hours
|
Duration
|
20 h
|
Type
|
ADDITION
|
Details
|
after the end of the addition
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution is further extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=CC=C1)[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |